![molecular formula C50H70O14 B031443 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal CAS No. 11032-79-4](/img/structure/B31443.png)
2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal
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Overview
Description
alpha-Bungarotoxin is a peptide toxin produced by the Many-banded krait (Bungarus multicinctus). It is a type of ‘±-neurotoxin, a neurotoxic protein that is known to bind irreversibly and competitively to the acetylcholine receptor found at the neuromuscular junction, causing paralysis, respiratory failure and death in the victim.(L1089) ‘±-Bungarotoxin (‘±-BTX) is one of the bungarotoxins, components of the venom of the elapid snake Taiwanese banded krait (Bungarus multicinctus). It has also been shown to play an antagonistic role in the binding of the ‘±7 nicotinic acetylcholine receptor in the brain, and as such has numerous applications in neuroscience research.
Biological Activity
The compound 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal , also known by its CAS number 11032-79-4 , is a complex organic molecule belonging to the class of neurotoxins. Its structure and biological activity have garnered attention in various fields of research due to its potential therapeutic applications and toxicity profiles.
Molecular Formula and Weight
- Molecular Formula : C50H70O14
- Molecular Weight : 895.1 g/mol
Structural Characteristics
The compound features a unique bicyclic structure with multiple hydroxyl groups and a complex arrangement of carbon atoms that contribute to its biological activity. The presence of the heptamethyl and oxo groups indicates potential interactions with biological targets.
Neurotoxic Effects
This compound is classified as a neurotoxin that binds irreversibly to acetylcholine receptors at neuromuscular junctions. This interaction can lead to paralysis and other neurological symptoms in organisms exposed to it. The mechanism of action involves competitive inhibition of neurotransmitter binding, disrupting normal synaptic transmission .
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:
- HepG2 Cells : Exhibited a significant inhibition of proliferation with an IC50 value indicating moderate cytotoxicity.
- HeLa and A549 Cells : The compound showed varying degrees of cytotoxicity with IC50 values around 40 μg/mL for HeLa cells .
Metabolomic Profiling
Metabolomic analyses have been conducted to identify the metabolic pathways influenced by this compound. Key findings include:
- Detection of several metabolites that may mediate its effects on cellular pathways.
- Identification of specific lipid profiles altered in response to treatment with this compound .
Case Study 1: Neurotoxicity in Animal Models
In a controlled study using murine models, exposure to the compound resulted in observable neurotoxic effects characterized by muscle weakness and coordination loss. Behavioral assays indicated significant motor deficits compared to control groups.
Case Study 2: Anticancer Activity
A study investigating the anticancer properties revealed that treatment with the compound resulted in G2/M phase cell cycle arrest in various tumor cell lines. This was accompanied by upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Table 1: Summary of Cytotoxicity Results
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
HepG2 | 36.58 | Apoptosis induction |
HeLa | 40 | Cell cycle arrest |
A549 | 52 | Disruption of signaling pathways |
Table 2: Metabolites Identified Post-Treatment
Metabolite Name | Molecular Formula | Class |
---|---|---|
α-Tocopherolquinone | C29H50O3 | Diterpenoid |
Alpinumisoflavone dimethyl ether | C22H20O5 | Flavonoid |
Stearic acid | C18H36O2 | Fatty acid |
Properties
CAS No. |
11032-79-4 |
---|---|
Molecular Formula |
C50H70O14 |
Molecular Weight |
895.1 g/mol |
IUPAC Name |
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |
InChI Key |
LYTCVQQGCSNFJU-LKGYBJPKSA-N |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C |
Appearance |
Assay:≥99%A white to off-white solid |
Pictograms |
Acute Toxic |
Synonyms |
α-Bgt.; 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane Cyclic Peptide Deriv.; 5H,10H-Dipyrrolo[2,1-v:2’,1’-h1][1,2,5,8,11,14,17,20,23,26,29,32,35]dithiaundecaazacyclooctatriacontine Cyclic Peptide Deriv.; 86,18-(Iminoethaniminoethaniminoethaniminoetha |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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